2-(Chloromethyl)-5-methylthiophene
Overview
Description
2-(Chloromethyl)-5-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties. The presence of a chloromethyl group at the second position and a methyl group at the fifth position of the thiophene ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methylthiophene typically involves the chloromethylation of 5-methylthiophene. One common method is the reaction of 5-methylthiophene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often utilize advanced catalytic systems to enhance yield and selectivity while minimizing by-products. The use of environmentally friendly solvents and reagents is also emphasized to align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include azides, ethers, and thioethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 5-methylthiophene.
Scientific Research Applications
2-(Chloromethyl)-5-methylthiophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic electronics and materials science.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methylthiophene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In biological systems, the compound may interact with cellular targets through its reactive chloromethyl group, potentially modifying proteins or nucleic acids.
Comparison with Similar Compounds
2-(Chloromethyl)thiophene: Lacks the methyl group at the fifth position, making it less sterically hindered.
5-Methylthiophene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Methylthiophene: Lacks the chloromethyl group and has a methyl group at the second position instead of the fifth.
Uniqueness: 2-(Chloromethyl)-5-methylthiophene is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and steric properties. This makes it a versatile intermediate for the synthesis of a wide range of chemical compounds.
Properties
IUPAC Name |
2-(chloromethyl)-5-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClS/c1-5-2-3-6(4-7)8-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRMSGQTJBVIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586202 | |
Record name | 2-(Chloromethyl)-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34776-73-3 | |
Record name | 2-(Chloromethyl)-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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